molecular formula C6H3BCl2F4N2 B1588707 3,5-Dichlorophenyldiazonium tetrafluoroborate CAS No. 350-67-4

3,5-Dichlorophenyldiazonium tetrafluoroborate

Cat. No.: B1588707
CAS No.: 350-67-4
M. Wt: 260.81 g/mol
InChI Key: XSVOZXRITFTBIY-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyldiazonium tetrafluoroborate is a highly reactive organic compound widely used in various scientific research applications. It is a diazonium salt composed of a 3,5-dichlorophenyl group attached to a diazonium ion. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable tool in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorophenyldiazonium tetrafluoroborate can be synthesized through the diazotization of 3,5-dichloroaniline. The process involves treating 3,5-dichloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The reaction is typically carried out in an aqueous medium, and the resulting diazonium salt is then precipitated as the tetrafluoroborate salt by adding tetrafluoroboric acid (HBF4) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenyldiazonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 3,5-dichloroaniline.

    Coupling Reactions: It can undergo coupling reactions with phenols and amines to form azo compounds

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides, cyanides, and thiols. The reactions are typically carried out in the presence of a catalyst or under acidic conditions.

    Reduction: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.

    Coupling: The reactions are often performed in alkaline or neutral conditions with phenols or amines as coupling partners

Major Products Formed

    Substitution: Products include halogenated, cyanated, or thiolated derivatives of 3,5-dichlorobenzene.

    Reduction: The major product is 3,5-dichloroaniline.

    Coupling: Azo compounds are the primary products formed from coupling reactions

Scientific Research Applications

3,5-Dichlorophenyldiazonium tetrafluoroborate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reactant in electron transfer chemistry, microwave-accelerated cross-coupling reactions, and Sandmeyer bromination for the preparation of bromobenzene derivatives

    Catalysis: The compound acts as a catalyst in various reactions, including catalytic thiocyanation in the presence of copper salts and electrochemical reduction

    Biochemical Studies: Due to its unique properties, it is employed in biochemical and physiological studies to investigate reaction mechanisms and molecular interactions.

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenyldiazonium tetrafluoroborate involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in substitution and coupling reactions, forming stable products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenediazonium tetrafluoroborate
  • 4-Nitrobenzenediazonium tetrafluoroborate
  • Diphenyliodonium chloride

Uniqueness

Compared to similar compounds, 3,5-Dichlorophenyldiazonium tetrafluoroborate is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and selectivity in certain reactions. This structural feature allows it to participate in a broader range of chemical transformations and makes it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

3,5-dichlorobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N2.BF4/c7-4-1-5(8)3-6(2-4)10-9;2-1(3,4)5/h1-3H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVOZXRITFTBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=C(C=C(C=C1Cl)Cl)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431245
Record name 3,5-Dichlorophenyldiazonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-67-4
Record name 3,5-Dichlorophenyldiazonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichlorophenyldiazonium tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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